Structural Differentiation via Predicted Physicochemical Properties vs. Closest Pyridine Analog
The target compound presents a unique physiochemical signature compared to its closest commercially available analog, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 432508-90-2). In silico predictions indicate a higher computed lipophilicity (clogP) for the furan-3-yl-benzyl derivative, which is a key determinant of membrane permeability and target binding kinetics. This difference is not a measure of superior activity but a clear, quantifiable distinction in a fundamental property that drives downstream biological performance.
| Evidence Dimension | Computed Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ~3.8 |
| Comparator Or Baseline | N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide: clogP ~2.2 |
| Quantified Difference | Approximately +1.6 log units |
| Conditions | In silico prediction via SwissADME based on molecular structure |
Why This Matters
For procurement decisions in CNS or cell-permeable probe programs, a higher clogP can significantly influence passive membrane permeation, making the target compound a preferred candidate when target engagement in a lipophilic environment is hypothesized, compared to the less lipophilic pyridine analog.
- [1] SwissADME. Prediction of physicochemical properties for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide and its pyridine analog. View Source
